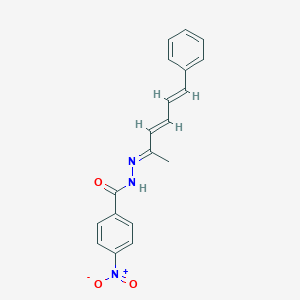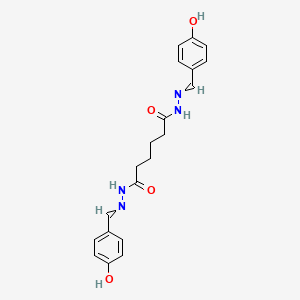
N'~1~,N'~6~-bis(4-hydroxybenzylidene)hexanedihydrazide
Overview
Description
N'~1~,N'~6~-bis(4-hydroxybenzylidene)hexanedihydrazide, commonly known as BHHD, is an organic compound with potential applications in various fields of scientific research. BHHD is a derivative of curcumin, a natural polyphenol found in turmeric, and has been synthesized to enhance its biological activity.
Mechanism of Action
BHHD exerts its biological activity through various mechanisms. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. BHHD also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. BHHD has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species. BHHD also inhibits bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects
BHHD has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. BHHD has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. BHHD has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BHHD has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. BHHD has been shown to have low toxicity and can be used at high concentrations without adverse effects. However, BHHD has limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. BHHD is also sensitive to light and air and should be stored in a dark and dry place.
Future Directions
There are several future directions for research on BHHD. One area of research is the development of BHHD derivatives with enhanced biological activity. Another area of research is the study of BHHD in combination with other chemotherapeutic agents for the treatment of cancer. BHHD can also be studied for its potential as a radioprotective agent. BHHD can be further studied for its potential as a therapeutic agent for various diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases.
Scientific Research Applications
BHHD has potential applications in various fields of scientific research. It has been studied for its anticancer, antioxidant, and antimicrobial properties. BHHD has been shown to inhibit the growth of cancer cells in vitro and in vivo and has potential as a chemotherapeutic agent. It has also been shown to have antioxidant activity and can scavenge free radicals. BHHD has been studied for its antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
N,N'-bis[(4-hydroxyphenyl)methylideneamino]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-17-9-5-15(6-10-17)13-21-23-19(27)3-1-2-4-20(28)24-22-14-16-7-11-18(26)12-8-16/h5-14,25-26H,1-4H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEZLPXNMIUXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(4-hydroxyphenyl)methylideneamino]hexanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



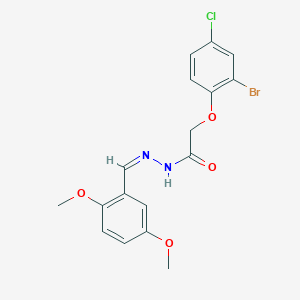
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3854569.png)
![ethyl 4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzoate](/img/structure/B3854572.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-3-iodobenzohydrazide](/img/structure/B3854575.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B3854596.png)
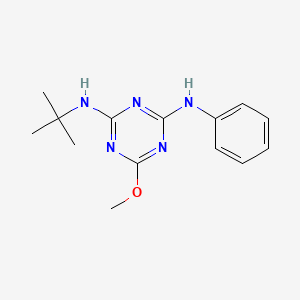
![1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3854609.png)
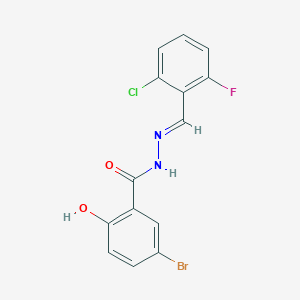
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B3854620.png)
![N'-[4-(diethylamino)benzylidene]-1H-indole-7-carbohydrazide](/img/structure/B3854630.png)

![2-chlorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854642.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3854649.png)
